molecular formula C12H13N3O3 B2935516 3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1272771-49-9

3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Cat. No.: B2935516
CAS No.: 1272771-49-9
M. Wt: 247.254
InChI Key: VECWKRNOHNUCCY-UHFFFAOYSA-N
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Description

3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a chemical compound with the molecular formula C12H13N3O3

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound is used as a building block for the synthesis of more complex molecules[_{{{CITATION{{{3{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo 4,3-. In biology, it has been studied for its potential biological activities, including antimicrobial and anticancer properties[{{{CITATION{{{_3{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo 4,3-.

Medicine: The compound has shown promise in medicinal chemistry, where it is being explored for its therapeutic potential[_{{{CITATION{{{_3{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo 4,3-. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry: In the material science industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

Safety and Hazards

Like all chemicals, triazoles should be handled with care to avoid exposure and potential health hazards . Specific safety information would depend on the exact structure of the triazole compound.

Future Directions

There is ongoing research into the synthesis and potential applications of new triazole compounds . This includes the development of new synthetic methods, as well as the exploration of their potential uses in medicine and other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid typically involves multiple steps, starting with the formation of the core triazolopyridine structure. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The oxan-4-yl group is then introduced through a substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow chemistry to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{3{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo 4,3-[{{{CITATION{{{_2{Synthesis and antibacterial activity evaluation of 2,6-bis(6 ... - Springer](https://link.springer.com/article/10.1007/s00044-013-0790-2).

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)[_{{{CITATION{{{_3{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo 4,3-.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used[_{{{CITATION{{{_3{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo 4,3-.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Comparison with Similar Compounds

  • [1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acid: This compound is structurally similar but lacks the oxan-4-yl group.

  • [1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds have a similar triazolopyridine core but differ in the heterocyclic ring structure[_{{{CITATION{{{_3{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo 4,3-.

Uniqueness: 3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is unique due to the presence of the oxan-4-yl group, which can impart different chemical and biological properties compared to its analogs[_{{{CITATION{{{3{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo 4,3-[{{{CITATION{{{_2{Synthesis and antibacterial activity evaluation of 2,6-bis(6 ... - Springer](https://link.springer.com/article/10.1007/s00044-013-0790-2).

Properties

IUPAC Name

3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c16-12(17)9-1-2-10-13-14-11(15(10)7-9)8-3-5-18-6-4-8/h1-2,7-8H,3-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECWKRNOHNUCCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NN=C3N2C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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